Evidence 1: 6- vs. 2-Carboxamide Regioisomer and Allosteric Selectivity
The target compound possesses the carboxamide at the quinoxaline 6-position. The 2-carboxamide regioisomer (CAS 1796948-47-4) is commercially available but represents a distinct chemical entity with a different hydrogen-bonding vector. In a class-level analysis of quinoxaline-6-carboxamides, the 6-regioisomer scaffold was explicitly identified as enabling negative allosteric modulation of CB1 receptors (exemplified by PSB-18579, IC50 6.78 µM in β-arrestin-2 recruitment), whereas 2-carboxamide or quinoline-carboxamide regioisomers explored in the same study exhibited divergent or absent allosteric activity [1]. Substitution of the 6-carboxamide with the 2-carboxamide isomer cannot be expected to preserve this allosteric trajectory.
| Evidence Dimension | Regioisomeric carboxamide position and associated allosteric CB1 activity potential |
|---|---|
| Target Compound Data | Quinoxaline-6-carboxamide scaffold; no direct IC50 reported for CAS 1797552-02-3 |
| Comparator Or Baseline | N-(4-Ethylphenyl)quinoxaline-6-carboxamide (PSB-18579): CB1 negative allosteric modulator IC50 = 6.78 µM (β-arrestin-2); quinoxaline-2-carboxamide analogs: divergent/absent allosteric activity |
| Quantified Difference | Functional dichotomy observed between 6-carboxamide and non-6-carboxamide regioisomers within the same study; quantitative difference for target compound not yet reported |
| Conditions | β-arrestin-2 recruitment assay at human CB1 receptor (PSB-18579 data); target compound not tested in this study |
Why This Matters
Procurement of the 6-carboxamide regioisomer is essential for maintaining the allosteric pharmacological trajectory; the 2-carboxamide isomer constitutes a different chemical entity with distinct and unpredictable target engagement.
- [1] Bi, C., et al. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Biochemical Pharmacology, 2025, 117485. PMID: 39603527. View Source
